4-(4H-1,2,4-Triazol-4-YL)piperidine

Physicochemical Properties LogD Isomerism

Medicinal chemistry programs require precise isomer selection to maintain SAR integrity. This N4-substituted triazole-piperidine scaffold is differentiated from its N1 isomer by distinct LogD, hydrogen-bonding, and metal-coordination properties. - **Validated bioactivity:** Enables HDAC6 inhibitors (>90% inhibition @ 1 µM) and anticonvulsant leads (ED50=65.4 mg/kg, PI=3.6). - **Synthetic utility:** Secondary amine and triazole N4 allow selective alkylation, cross-coupling, and MOF ligand design. - **Supply security:** BenchChem offers consistent purity with documentation for reproducible SAR studies.

Molecular Formula C7H12N4
Molecular Weight 152.20
CAS No. 690261-92-8
Cat. No. B3029536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4H-1,2,4-Triazol-4-YL)piperidine
CAS690261-92-8
Molecular FormulaC7H12N4
Molecular Weight152.20
Structural Identifiers
SMILESC1CNCCC1N2C=NN=C2
InChIInChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-5-9-10-6-11/h5-8H,1-4H2
InChIKeyOQHDZWPNEOFLCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4H-1,2,4-Triazol-4-yl)piperidine: Key Heterocyclic Building Block


4-(4H-1,2,4-Triazol-4-yl)piperidine (CAS 690261-92-8) is a heterocyclic organic compound with the molecular formula C7H12N4 and a molecular weight of 152.20 g/mol, comprising a piperidine ring substituted at the 4-position with a 1,2,4-triazole moiety [1]. This structure, classified as an N-substituted piperidine, possesses a calculated topological polar surface area (TPSA) of 42.7 Ų and an XLogP3-AA value of -0.5, indicating moderate hydrophilicity [1]. The compound serves as a foundational building block in medicinal chemistry and organic synthesis due to its bifunctional nature, combining the basic secondary amine of piperidine with the coordination-capable triazole ring [2]. While its core scaffold is featured in numerous pharmacologically active derivatives, the unsubstituted parent compound is primarily valued as a versatile intermediate, with its utility demonstrated in the synthesis of novel histone deacetylase (HDAC) inhibitors and anticonvulsant/antibacterial agents [2][3].

Core Heterocyclic building block with bifunctional piperidine-triazole core
Role Versatile intermediate for medicinal chemistry derivatisation
Use Supports synthesis of HDAC inhibitor leads, anticonvulsant leads, and antibacterial leads

4-(4H-1,2,4-Triazol-4-yl)piperidine Isomer Specificity


Substituting 4-(4H-1,2,4-Triazol-4-yl)piperidine with a positional isomer, such as 4-(1H-1,2,4-triazol-1-yl)piperidine (CAS 158655-26-6), can lead to significant divergence in biological activity and downstream synthetic outcomes. The point of attachment on the triazole ring—N4 versus N1—alters the molecule's electronic distribution, hydrogen-bonding capability, and steric profile, directly impacting its interaction with biological targets and its reactivity in cross-coupling reactions . These structural differences are not merely academic; they manifest in distinct physicochemical properties, as evidenced by the differences in their predicted LogD values at physiological pH, which can influence permeability and solubility profiles . Consequently, the selection of the correct isomer is paramount for ensuring reproducibility in research and for maintaining the integrity of structure-activity relationships (SAR) in drug discovery programs, where even subtle modifications can ablate or profoundly alter desired activity [1].

4-(4H-1,2,4-Triazol-4-yl)piperidine (N4)
4-(1H-1,2,4-triazol-1-yl)piperidine (N1)
Triazole N4-attachment
Triazole N1-attachment
Electronic distribution and H-bonding profile specific to N4
Different electronic and H-bonding characteristics
More hydrophilic LogD profile (lower lipophilicity)
Higher lipophilicity; may shift permeability and solubility
Positional isomerism can alter biological target interaction and SAR outcomes; not directly interchangeable.

4-(4H-1,2,4-Triazol-4-yl)piperidine Quantitative Evidence


Lipophilicity Difference Between N4- and N1-Isomers

The lipophilicity of 4-(4H-1,2,4-Triazol-4-yl)piperidine at physiological pH (7.4), as indicated by its computed LogD, differs substantially from its N1-substituted regioisomer, 4-(1H-1,2,4-triazol-1-yl)piperidine. This difference is critical for predicting passive membrane permeability and overall pharmacokinetic behavior. The N4-substituted isomer exhibits a more hydrophilic profile, which can influence its solubility and distribution compared to the more lipophilic N1-isomer .

Isomer LogD shift
Cross-study
N4 LogD = −2.38 vs N1 LogD = −1.82 (Δ = 0.56)
Supports isomer-specific selection for polar building blocks
Predicted values; experimental confirmation recommended
Physicochemical Properties LogD Isomerism

Antibacterial Activity of N-Alkylated Derivatives

While the parent compound 4-(4H-1,2,4-Triazol-4-yl)piperidine serves as an intermediate, its N-alkylated derivatives demonstrate potent antibacterial activity against multidrug-resistant strains, underscoring the value of this specific scaffold. The derivative 1-tetradecyl-4-(4H-1,2,4-triazol-4-yl)piperidine (7f) exhibited a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against Staphylococcus aureus, including methicillin-resistant (MRSA) and quinolone-resistant (QRSA) clinical isolates [1]. This potency establishes a benchmark for this scaffold class, supporting its prioritization over other heterocyclic amines for developing novel anti-infective agents.

Derivative MIC
Class-level
MIC 2 µg/mL (7f) against MRSA & QRSA isolates
Supports antimicrobial screening context for alkylated derivatives
Scaffold-derived; parent compound is synthetic intermediate
Antibacterial MIC SAR

Anticonvulsant Efficacy and Safety Profile

Derivatives of 4-(4H-1,2,4-Triazol-4-yl)piperidine have demonstrated quantifiable anticonvulsant activity in preclinical models, establishing a benchmark for efficacy and safety within this chemical series. The lead derivative, 4-(1-octylpiperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (6c), provided 100% protection in a maximal electroshock (MES) seizure model at 100 mg/kg, with a calculated median effective dose (ED50) of 65.4 mg/kg and a median toxic dose (TD50) of 241.2 mg/kg, resulting in a protective index (PI) of 3.6 [1]. This quantifies the separation between desired therapeutic effect and neurotoxicity, a critical metric for drug candidate selection.

MES model endpoints
Class-level
ED50 65.4 mg/kg, TD50 241.2 mg/kg, PI 3.6 (6c)
Supports anticonvulsant scaffold optimization context
Lead derivative data; scaffold-building context
Anticonvulsant ED50 TD50 Therapeutic Index

HDAC6 Selective Inhibitor Scaffold Validation

The 4-piperidin-4-yl-triazole core, directly derived from 4-(4H-1,2,4-Triazol-4-yl)piperidine, has been validated as a privileged scaffold for developing potent and selective histone deacetylase 6 (HDAC6) inhibitors. In a focused library of 21 novel hydroxamic acid-based compounds built on this core, the majority displayed excellent inhibition of HDACs at a concentration of 1 µM, with two compounds (MH1-18 and MH1-21) achieving >90% inhibition [1]. Notably, these compounds selectively inhibited HDAC6 with low IC50 values, highlighting the scaffold's capacity to achieve isoform selectivity, a key differentiator from pan-HDAC inhibitors which can exhibit greater toxicity [1].

HDAC6 inhibition
Class-level
>90% HDAC inhibition at 1 µM (MH1-18, MH1-21); isoform-selective HDAC6
Supports HDAC6-selective probe design from this core
Derivative study; selectivity panel review needed
HDAC6 Cancer Epigenetics

4-(4H-1,2,4-Triazol-4-yl)piperidine Application Scenarios


Anti-MRSA Drug Discovery

Medicinal chemistry groups focused on developing novel antibiotics to combat multidrug-resistant Gram-positive bacteria, including MRSA and QRSA, should prioritize 4-(4H-1,2,4-Triazol-4-yl)piperidine as a core scaffold. The evidence that simple N-alkylation of this scaffold yields derivatives with MIC values as low as 2 µg/mL against resistant clinical isolates provides a clear starting point for structure-activity relationship (SAR) studies [1]. This direct link to validated potency against a high-priority clinical need reduces the risk and accelerates the early stages of drug discovery.

HDAC6-Selective Cancer Therapy Design

Researchers developing next-generation epigenetic modulators for oncology should leverage the 4-piperidin-4-yl-triazole core. The demonstrated ability of this scaffold to engender potent and selective HDAC6 inhibition, with >90% inhibition at 1 µM in a series of 21 compounds, positions it as a validated starting point for the rational design of anti-cancer agents with potentially improved safety profiles compared to pan-HDAC inhibitors [2]. The scaffold's chemical tractability allows for the rapid exploration of chemical space to further enhance potency and selectivity.

Anticonvulsant Agent Development

Neuroscience drug discovery programs seeking new anticonvulsant therapies should consider derivatives of 4-(4H-1,2,4-Triazol-4-yl)piperidine. The characterization of a lead derivative (6c) with a defined ED50 (65.4 mg/kg), TD50 (241.2 mg/kg), and protective index (PI = 3.6) in a standard MES model provides a quantitative benchmark for therapeutic window [1]. This data-driven foundation enables teams to perform informed lead optimization, with a clear target product profile in mind, to improve both potency and safety margins.

Coordination Chemistry & MOF Synthesis

The unique N4-substitution pattern on the triazole ring, combined with the secondary amine of the piperidine, offers a distinct coordination environment for metal ions compared to its N1-substituted isomers. This makes 4-(4H-1,2,4-Triazol-4-yl)piperidine a valuable ligand for the synthesis of novel coordination complexes and metal-organic frameworks (MOFs) with tailored properties for catalysis, gas storage, or sensing applications. Its relatively high hydrophilicity (LogD -2.38) also facilitates synthesis in aqueous or polar solvent systems .

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Scaffold reactivity for N-alkylation
MIC and strain-panel endpoints for derivatives
Epigenetic probe development
Isoform-selectivity design context
HDAC6 selectivity panel review
Seizure model research
In vivo model endpoint context
MES model and neurotoxicity endpoints
Coordination chemistry research
Ligand coordination geometry
Metal complex characterisation

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